Cas no 2171812-47-6 (2-N-(cyclopropylmethyl)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamidoacetic acid)

2171812-47-6 structure
Productnaam:2-N-(cyclopropylmethyl)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamidoacetic acid
2-N-(cyclopropylmethyl)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamidoacetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-N-(cyclopropylmethyl)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamidoacetic acid
- EN300-1481416
- 2171812-47-6
- 2-[N-(cyclopropylmethyl)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido]acetic acid
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- Inchi: 1S/C28H32N2O5/c31-26(32)16-30(15-18-12-13-18)27(33)19-6-5-7-20(14-19)29-28(34)35-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-4,8-11,18-20,25H,5-7,12-17H2,(H,29,34)(H,31,32)
- InChI-sleutel: DNVODSHPHQQXPT-UHFFFAOYSA-N
- LACHT: O=C(C1CCCC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)CC1CC1
Berekende eigenschappen
- Exacte massa: 476.23112213g/mol
- Monoisotopische massa: 476.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 761
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 95.9Ų
2-N-(cyclopropylmethyl)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamidoacetic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1481416-0.05g |
2-[N-(cyclopropylmethyl)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido]acetic acid |
2171812-47-6 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1481416-0.5g |
2-[N-(cyclopropylmethyl)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido]acetic acid |
2171812-47-6 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1481416-5.0g |
2-[N-(cyclopropylmethyl)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido]acetic acid |
2171812-47-6 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1481416-100mg |
2-[N-(cyclopropylmethyl)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido]acetic acid |
2171812-47-6 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1481416-0.25g |
2-[N-(cyclopropylmethyl)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido]acetic acid |
2171812-47-6 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1481416-10.0g |
2-[N-(cyclopropylmethyl)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido]acetic acid |
2171812-47-6 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1481416-50mg |
2-[N-(cyclopropylmethyl)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido]acetic acid |
2171812-47-6 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1481416-0.1g |
2-[N-(cyclopropylmethyl)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido]acetic acid |
2171812-47-6 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1481416-250mg |
2-[N-(cyclopropylmethyl)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido]acetic acid |
2171812-47-6 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1481416-1.0g |
2-[N-(cyclopropylmethyl)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido]acetic acid |
2171812-47-6 | 1g |
$3368.0 | 2023-06-06 |
2-N-(cyclopropylmethyl)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamidoacetic acid Gerelateerde literatuur
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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